DSPE-MPEG(2000) (Sodium Salt): A Technical Guide to its Mechanism of Action in Drug Delivery
DSPE-MPEG(2000) (Sodium Salt): A Technical Guide to its Mechanism of Action in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a phospholipid-polymer conjugate that has become an indispensable tool in the field of drug delivery. Its primary mechanism of action revolves around the formation of a hydrophilic and sterically hindering layer on the surface of nanocarriers, such as liposomes and nanoparticles. This "stealth" technology significantly prolongs the systemic circulation time of these carriers by evading recognition and clearance by the mononuclear phagocyte system (MPS). The extended circulation half-life enhances the probability of the nanocarrier reaching its target site, particularly in tumors, through the enhanced permeability and retention (EPR) effect. This technical guide provides an in-depth exploration of the core mechanism of action of DSPE-MPEG(2000), supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: The "Stealth" Effect
The fundamental role of DSPE-MPEG(2000) in drug delivery systems is to confer "stealth" characteristics to nanocarriers.[1][2][3] This is achieved through the unique amphiphilic nature of the molecule, which consists of a hydrophobic DSPE lipid anchor and a hydrophilic MPEG(2000) chain.[4][5] When incorporated into a lipid bilayer of a liposome (B1194612) or the surface of a nanoparticle, the DSPE anchor integrates within the hydrophobic core, while the long, flexible PEG chains extend into the aqueous environment.[6]
This PEGylated surface creates a hydrated layer that provides a steric barrier, physically hindering the adsorption of opsonins (blood serum proteins) onto the nanocarrier surface.[3] Opsonization is a critical step that marks foreign particles for recognition and phagocytosis by cells of the MPS, primarily macrophages located in the liver and spleen.[3][7] By preventing opsonization, DSPE-MPEG(2000)-coated nanocarriers can evade this immune surveillance, leading to a significant reduction in their clearance from the bloodstream.[8][9] This prolonged circulation time is a key determinant of the efficacy of passively targeted drug delivery systems.[1]
The extended presence in the bloodstream increases the likelihood of the nanocarriers accumulating in tissues with leaky vasculature, such as solid tumors. This phenomenon, known as the enhanced permeability and retention (EPR) effect, is a cornerstone of passive cancer drug targeting.[10]
Quantitative Insights: Pharmacokinetic Parameters
The incorporation of DSPE-MPEG(2000) into nanocarrier formulations has a profound and quantifiable impact on their pharmacokinetic profiles. The following table summarizes key parameters from various studies, illustrating the significant increase in circulation half-life and reduction in clearance.
| Formulation | Drug | Animal Model | Circulation Half-life (t½) | Clearance (CL) | Reference |
| Control (Non-PEGylated) Liposomes | - | Mice | ~1-2 hours | High | [11] |
| DSPE-PEG(2000) Liposomes | - | Mice | > 10 hours | Low | [11] |
| Ridaforolimus Solution | Ridaforolimus | Rat | ~2.3 hours | ~1.7 L/h/kg | [2][12] |
| DSPE-PEG(2000) Micelles | Ridaforolimus | Rat | ~3.9 hours | ~0.7 L/h/kg | [2][12] |
| Quercetin (B1663063)/Temozolomide Solution | Quercetin/Temozolomide | Rat | Short | Rapid | [1][13] |
| DSPE-PEG(2000) Nanoliposomes | Quercetin/Temozolomide | Rat | Significantly prolonged | Significantly delayed | [1][13] |
| Non-PEGylated Nanoemulsion | Danazol | Rat | Short | High | [3] |
| DSPE-PEG(2000) Nanoemulsion (6 mg/mL) | Danazol | Rat | Significantly prolonged | Significantly decreased | [3] |
Experimental Protocols
Preparation of DSPE-MPEG(2000)-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing PEGylated liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
DSPE-MPEG(2000), sodium salt
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS), pH 7.4 or other aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-MPEG(2000) in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary phospholipid:cholesterol:DSPE-MPEG(2000)).
-
If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.
-
If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
This process results in the formation of multilamellar vesicles (MLVs).[7]
-
-
Size Reduction:
-
To produce small unilamellar vesicles (SUVs) with a defined size, the MLV suspension is subjected to sonication (using a probe sonicator or bath sonicator) or extrusion.[4]
-
Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
In Vivo Pharmacokinetic and Biodistribution Study
This protocol outlines a typical animal study to evaluate the performance of DSPE-MPEG(2000)-containing nanocarriers.
Materials and Methods:
-
Prepared DSPE-MPEG(2000)-containing nanocarriers and control (non-PEGylated) formulations.
-
A suitable animal model (e.g., mice or rats).
-
Method for labeling the nanocarrier or drug for detection (e.g., fluorescent probe, radiolabel).
-
Anesthesia and surgical tools for blood collection and tissue harvesting.
-
Analytical instrumentation for quantification (e.g., fluorescence spectrophotometer, gamma counter, HPLC).
Procedure:
-
Animal Dosing:
-
Administer the nanocarrier formulations to the animals via intravenous (IV) injection (typically through the tail vein).[14]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples from the animals.[14]
-
-
Sample Processing:
-
Process the blood samples to separate plasma or serum.
-
-
Drug/Nanocarrier Quantification:
-
Quantify the concentration of the drug or labeled nanocarrier in the plasma/serum samples using the appropriate analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as circulation half-life (t½), area under the curve (AUC), and clearance (CL).
-
-
Biodistribution (Terminal Study):
-
At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, heart, lungs, and tumor if applicable).
-
Homogenize the tissues and quantify the amount of accumulated drug or nanocarrier in each organ.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The "Stealth" effect of DSPE-MPEG(2000).
Caption: Mechanism of passive tumor targeting via the EPR effect.
Caption: Workflow for evaluating DSPE-MPEG(2000) nanocarriers.
References
- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. nanomedicinelab.com [nanomedicinelab.com]
